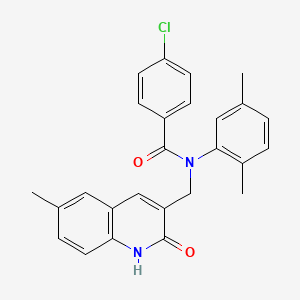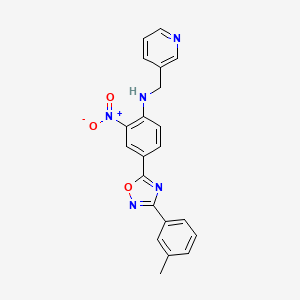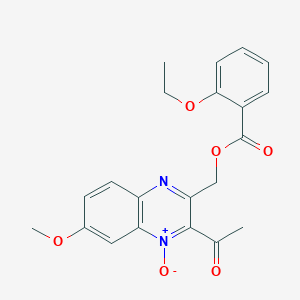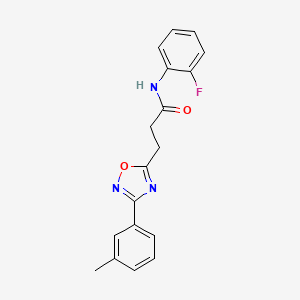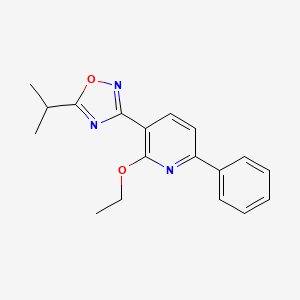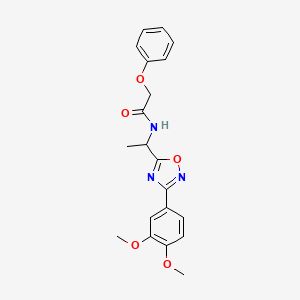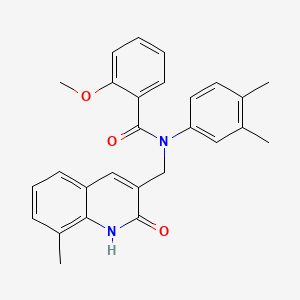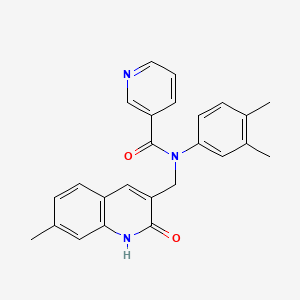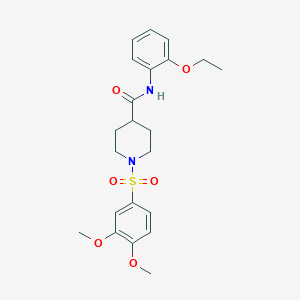
6-Chloro-8-(1,1-dimethylbut-3-enyl)-9-(tetrahydrofuran-2-ylmethyl)purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8-(1,1-dimethylbut-3-enyl)-9-(tetrahydrofuran-2-ylmethyl)purine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and biotechnology. This compound is also known by its chemical name, CMX-001.
Mécanisme D'action
CMX-001 works by inhibiting the activity of viral DNA polymerase, which is essential for viral replication. By inhibiting viral DNA polymerase, CMX-001 prevents the virus from replicating and spreading in the body.
Biochemical and Physiological Effects:
CMX-001 has been shown to have a low toxicity profile and is well-tolerated by patients. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 8-10 hours. CMX-001 is metabolized in the liver and excreted primarily in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using CMX-001 in lab experiments are its potent antiviral activity and low toxicity profile. However, the complex synthesis process and high cost of CMX-001 may limit its use in some research settings.
Orientations Futures
1. Development of more efficient and cost-effective synthesis methods for CMX-001.
2. Evaluation of CMX-001 in combination with other antiviral agents for the treatment of viral infections.
3. Investigation of the potential use of CMX-001 in the treatment of other diseases, such as cancer.
4. Development of new formulations of CMX-001 for improved delivery and efficacy.
5. Exploration of the mechanism of action of CMX-001 and its effects on viral DNA polymerase.
6. Investigation of the potential use of CMX-001 in agriculture and biotechnology for the control of viral infections in plants and animals.
In conclusion, CMX-001 is a synthetic compound that has shown promising antiviral activity and has potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential in the treatment of viral infections and other diseases.
Méthodes De Synthèse
The synthesis of CMX-001 involves several steps, including the protection of the purine base, the introduction of the tetrahydrofuran-2-ylmethyl group, and the deprotection of the purine base. The final product is obtained through a chlorination reaction. The synthesis of CMX-001 is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
CMX-001 has been extensively studied for its antiviral properties. It has been shown to be effective against a range of viruses, including herpes simplex virus, cytomegalovirus, and adenovirus. CMX-001 works by inhibiting viral replication, making it a promising candidate for the treatment of viral infections.
Propriétés
IUPAC Name |
6-chloro-8-(2-methylpent-4-en-2-yl)-9-(oxolan-2-ylmethyl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O/c1-4-7-16(2,3)15-20-12-13(17)18-10-19-14(12)21(15)9-11-6-5-8-22-11/h4,10-11H,1,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLADMJZPCNOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)C1=NC2=C(N1CC3CCCO3)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



